Heptan-3-yl 2-bromoacetate: Chemical Profiling, Mechanistic Utility, and Synthetic Methodologies
Heptan-3-yl 2-bromoacetate: Chemical Profiling, Mechanistic Utility, and Synthetic Methodologies
Executive Summary
Heptan-3-yl 2-bromoacetate (CAS: 59956-53-5) is a highly specialized, bifunctional aliphatic ester utilized extensively in advanced organic synthesis and drug development[1]. Featuring a highly electrophilic α-bromoester motif coupled with a sterically hindered, secondary branched aliphatic chain (heptan-3-yl), this compound serves as a premium building block for covalent modifier design, PROTAC linker engineering, and targeted alkylation workflows. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural rationale in pharmacology, and self-validating synthetic protocols.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physical properties of Heptan-3-yl 2-bromoacetate is critical for predicting its behavior in both synthetic environments and biological assays. The molecule consists of a 7-carbon aliphatic chain attached at the 3-position to a bromoacetate headgroup[2].
Table 1: Physicochemical Properties of Heptan-3-yl 2-bromoacetate
| Property | Value |
| IUPAC Name | Heptan-3-yl 2-bromoacetate |
| CAS Registry Number | 59956-53-5[1] |
| Molecular Formula | C₉H₁₇BrO₂ |
| Molecular Weight | 237.13 g/mol |
| SMILES | CCCCC(CC)OC(=O)CBr |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, EtOAc, Hexanes; Insoluble in H₂O |
| Electrophilic Center | α-carbon (adjacent to carbonyl and bromine) |
Structural Rationale in Drug Development
The architectural design of Heptan-3-yl 2-bromoacetate is not arbitrary; it is engineered for specific pharmacokinetic and reactive outcomes.
The Bromoacetate Warhead (Electrophilicity)
The α-bromoester group is a potent alkylating agent. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom renders the intervening α-carbon highly susceptible to nucleophilic attack (Sₙ2 mechanism). In drug development, this moiety is frequently utilized to covalently bind to nucleophilic residues (such as Cysteine or Lysine) on target proteins, forming irreversible thioether or amine linkages[3].
The Heptan-3-yl Shield (Steric Tuning & Lipophilicity)
While primary bromoacetates (e.g., ethyl bromoacetate) are highly reactive, their corresponding esters are rapidly hydrolyzed by non-specific carboxylesterases in human plasma. By utilizing a secondary alcohol (heptan-3-ol) to form the ester, the resulting heptan-3-yl group introduces significant steric bulk adjacent to the ester oxygen. This steric shielding restricts the access of the esterase catalytic triad to the carbonyl carbon, thereby extending the biological half-life of the molecule or its derivatives in vivo, while maintaining a high LogP for cellular membrane permeability.
Figure 1: SN2 alkylation mechanism of Heptan-3-yl 2-bromoacetate with a biological nucleophile.
Synthetic Methodologies
To ensure high scientific integrity, the synthesis of Heptan-3-yl 2-bromoacetate must be approached as a self-validating system. Below are two highly reliable, field-proven methodologies for its preparation.
Protocol A: Steglich Esterification (Recommended for Acid-Sensitive Substrates)
The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple bromoacetic acid with heptan-3-ol under mild conditions[4][5].
Causality & Mechanism: DCC activates the bromoacetic acid to form an O-acylisourea intermediate. Because secondary alcohols like heptan-3-ol are sterically hindered and inherently poor nucleophiles, DMAP is introduced as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is rapidly captured by the alcohol, preventing the formation of inactive N-acylurea byproducts[6].
Step-by-Step Workflow:
-
Initiation: In an oven-dried flask under inert atmosphere (N₂), dissolve heptan-3-ol (1.0 equiv, 10 mmol) and bromoacetic acid (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice bath.
-
Catalysis: Add DMAP (0.1 equiv, 1.0 mmol) to the stirring solution.
-
Activation: Dissolve DCC (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic activation.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to yield the pure ester.
Figure 2: Steglich esterification workflow for synthesizing Heptan-3-yl 2-bromoacetate.
Protocol B: Acyl Halide Esterification (High Yield, Scalable)
For rapid, scalable synthesis, the reaction of bromoacetyl bromide with heptan-3-ol in the presence of a non-nucleophilic base is preferred[7].
Causality & Mechanism: Bromoacetyl bromide is exceptionally electrophilic. Triethylamine (TEA) is employed strictly as an acid scavenger to neutralize the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the degradation of the ester. The reaction must be kept at 0 °C during addition to suppress the formation of ketene intermediates, which can lead to complex oligomeric mixtures.
Step-by-Step Workflow:
-
Dissolve heptan-3-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C.
-
Add bromoacetyl bromide (1.1 equiv) dropwise over 30 minutes.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
-
Quench with ice water, extract with DCM, wash with brine, and purify via distillation or chromatography.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized Heptan-3-yl 2-bromoacetate, the product must be validated against the following spectroscopic benchmarks:
-
¹H NMR (CDCl₃, 400 MHz):
-
The defining feature is a sharp singlet at ~3.75 - 3.85 ppm (2H), corresponding to the methylene protons of the bromoacetate group (-CH₂ -Br).
-
A multiplet at ~4.85 - 5.00 ppm (1H) confirms the presence of the esterified methine proton (-O-CH -).
-
The aliphatic chain protons will appear as a complex series of multiplets between 0.80 and 1.70 ppm (14H).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon (C=O) at ~167 ppm .
-
Ester methine carbon (-O-CH-) at ~77 ppm .
-
Bromomethyl carbon (-CH₂-Br) at ~26 ppm .
-
-
Mass Spectrometry (ESI+): Due to the presence of a single bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet for the molecular ion adduct (e.g.,[M+Na]⁺ at m/z 259 and 261), validating the incorporation of the halogen.
Safety Note: Bromoacetates are potent alkylating agents and severe lachrymators. All synthetic and analytical manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
References
- EvitaChem. "Buy 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine (EVT-14085681) - EvitaChem". EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWkAXUwfkxwAez7lRCW0ZNtW5OCABB0PbPupd7Deqq8_ac5VU3PDrsuHLSTV1ZEXPTjWv7v4_ooe5qTLXsXgBiY9SLXv0MbvONAbU_suT78lS1_rJbpRAE0w8ii0UxLeHbsKtev2R49Q==]
- NextSDS. "Heptadecan-9-yl 8-bromooctanoate — Chemical Substance Information - NextSDS". NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0IvesLhqYUu6RiTff5b2i8k11wj3Cxam422YcBGWI0nYj24Hcj3QNC5r4aQ4sfmRPaSs0-i5ZUK9DRVFkEW1rFdy-yeQBLlrtCiDyVK_fu_WmuMUBmATYGIu-wqelafwFCDE4ZSQroBDM5rfADfdFak1LXAJyFhoJpfoIfzqa1nXQTGIKdL8=]
- ACS Publications. "Synthesis of Six-Membered Compounds by Environmentally Friendly Cyclization Using Indirect Electrolysis". The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCcFXoyXT-oMjKfIC9UpeJypmofJUUW6VeuaJMljhBaLCb1bWG3iSOQKr859OWlnGKkhOozkx_9fsfMJNP-QZyknO7a87NLiw7hf1nqRwqjEVmZNQUW_p5yaaKgLoSZhQ0yO9j8A==]
- PMC. "Asymmetric Formal Total Synthesis of the Stemofoline Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmAKPaHMiwy316ueGUuN_sSHv3w1C35lXOASHZ4oePcMVL3CNyoM6RFJ_hThWhkVm8LmAC11rOrclYkDK_3yrqnKuS1C_nRKZr5RT4TllinBEUIkiZf2YjZDL8HsK4tPS70J7AdvKQxgYwlE0=]
- MDPI. "Discovery of Farnesoid X Receptor Antagonists Based on a Library of Oleanolic Acid 3-O-Esters through Diverse Substituent Design and Molecular Docking Methods". Molecules.[https://vertexaisearch.cloud.google.
- Beilstein Journals. "Supporting Information Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters as potential". Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMpaVQpAYeTuGxTQA1cQveXsOoQJ5AEwSyvtOeS-wy8nNCI751cAbXD5FSWGsJFZECvphuRx-zbnvGddfpu9vjyLpLeJhNpRzcoadI40viGCQ4uR54uMukqn0JQCKmPuJby53RWpPdykIoGYv6s8vFP6l2xWxJNek_-GBW_omYidT_4jXOXq3jxLMSbukFaM=]
- RSC Publishing. "Organic & Biomolecular Chemistry". Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGay9xtn0cfWlc7qdD15THKwCHNRkf9r1bCr7xkqQeorf8O2ya3a-AvuRCEtBtngODoPwvfLbGKHMyhNQhRwtpPXlGdo_xIjHfrSFKFVsJV2iDr3CE_Df3Bovt0Gr_dYPIw-CsepMhLZ48rq3dWcRPWgb8loCz3mMxT]
Sources
- 1. evitachem.com [evitachem.com]
- 2. nextsds.com [nextsds.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Formal Total Synthesis of the Stemofoline Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
